Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-
Description
Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- is a substituted isoquinoline-3-carboxamide derivative characterized by a bromine atom at position 1, a hydroxyl group at position 4, and a phenoxy substituent at position 7 of the isoquinoline scaffold. The glycine moiety is linked via a carbonyl group at position 3, forming a carboxamide bond. This structural arrangement imparts unique physicochemical and electronic properties, distinguishing it from related analogs. Its synthesis and behavior in gas-phase dissociation studies highlight its relevance in pharmaceutical and analytical chemistry .
Properties
CAS No. |
808116-62-3 |
|---|---|
Molecular Formula |
C18H13BrN2O5 |
Molecular Weight |
417.2 g/mol |
IUPAC Name |
2-[(1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C18H13BrN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23) |
InChI Key |
MOOCHEISIIMJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- typically proceeds through the formation of an amide bond between the carboxyl group of glycine and the amino or carboxyl-functionalized isoquinoline derivative. The key intermediate is 1-bromo-4-hydroxy-7-phenoxyisoquinoline, which undergoes coupling with glycine under basic conditions to form the target compound.
- The reaction is generally performed in a polar solvent with a base to facilitate amide bond formation.
- The process may involve protection and deprotection steps to safeguard sensitive functional groups such as hydroxyls.
- Purification is achieved through crystallization or chromatographic techniques to isolate the pure product.
Detailed Multi-Step Synthesis
Based on patent literature and research findings, the preparation involves the following key steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 7-phenoxyisoquinoline core | Reaction of dicarbonitrile with phenol and potash | Formation of phenoxy derivative |
| 2 | Hydrolysis to 4-phenoxyphthalic acid | KOH in methanol | Solid-phase mixture with glycine |
| 3 | Formation of phthalimide intermediate | Melt reaction at 210-220°C | Solid-state reaction with glycine |
| 4 | Esterification to methyl ester | Methanol, acid catalyst | Prepares for ring expansion |
| 5 | Ring expansion to dihydroxy isoquinoline ester | Sodium butanolate | Key ring transformation |
| 6 | Bromination at position 1 | Phosphorus oxybromide under alkaline conditions | Introduces bromine substituent |
| 7 | Hydrolysis to acid | Alkaline hydrolysis | Prepares for amide coupling |
| 8 | Protection of hydroxyl and carboxyl groups | Benzyl groups | Protects sensitive groups |
| 9 | Coupling with glycine benzyl ester | Amide bond formation | Forms protected amide intermediate |
| 10 | Deprotection by hydrogenation | Hydrogenation catalyst | Yields final compound |
This sequence is adapted from the synthesis of related isoquinoline derivatives such as roxadustat, with modifications to introduce the bromine and phenoxy substituents at the correct positions.
Reaction Conditions and Optimization
- Base selection: Strong bases like potassium hydroxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used to promote amide bond formation.
- Temperature: Reactions are typically conducted between room temperature and 130°C depending on the step, with higher temperatures used for ring expansion and melt reactions.
- Solvents: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are preferred for coupling steps; methanol is used for esterification.
- Purification: Crystallization from ethyl acetate/n-hexane mixtures and chromatographic methods ensure high purity.
- Yield considerations: Yields vary by step, with some reported yields around 60-90% for key intermediates.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting materials | 1-bromo-4-hydroxy-7-phenoxyisoquinoline, glycine, protecting agents |
| Key reactions | Amide bond formation, bromination, esterification, ring expansion |
| Reaction conditions | Basic medium, 0–130°C, polar solvents |
| Purification | Crystallization, chromatography, activated charcoal treatment |
| Yields | 60–90% for intermediates, overall multi-step yield varies |
| Industrial methods | Continuous flow, process optimization, advanced purification |
Research Findings and Data
- The amide coupling between glycine and the isoquinoline derivative is efficient under basic conditions, with DBU providing good yields at moderate temperatures (~50°C).
- Bromination using phosphorus oxybromide selectively introduces bromine at position 1 without affecting other functional groups.
- Protection of hydroxyl and carboxyl groups with benzyl groups is crucial to prevent side reactions during coupling and ring expansion steps.
- Final deprotection by catalytic hydrogenation yields the target compound with high purity suitable for biological testing.
- Analytical data such as EI-MS and NMR confirm the structure and purity of intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of various substituted isoquinoline derivatives
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- may exhibit anticancer properties. Isoquinoline derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted the potential of isoquinoline-based compounds as effective anticancer agents due to their interaction with specific molecular targets involved in cancer progression .
-
Enzyme Inhibition :
- The compound has been investigated for its role as an enzyme inhibitor. Isoquinoline derivatives are known to modulate the activity of various enzymes, including protein kinases and phosphatases, which play critical roles in cellular signaling pathways. This modulation can lead to therapeutic effects in diseases characterized by dysregulated enzyme activity .
-
Neuroprotective Effects :
- Glycine derivatives have shown promise in neuroprotection, particularly in conditions like stroke and neurodegenerative diseases. The compound may exert protective effects on neuronal cells by reducing oxidative stress and inflammation, as suggested by preclinical studies focusing on similar glycine-based compounds .
Biochemical Applications
- Signal Transduction Modulation :
-
Research Tool for Cellular Studies :
- As a bioactive small molecule, this compound serves as a valuable research tool for studying cellular processes and signaling pathways. Its unique structure allows researchers to explore the effects of isoquinoline derivatives on cell behavior and function.
Case Study 1: Anticancer Efficacy
A study conducted on a series of isoquinoline derivatives demonstrated that modifications at the 4-hydroxy position significantly enhanced anticancer activity against breast cancer cell lines. The introduction of a glycine moiety was found to improve solubility and bioavailability, making it a candidate for further development .
Case Study 2: Neuroprotective Mechanisms
In an experimental model of ischemic stroke, a related glycine derivative was shown to reduce neuronal cell death by modulating inflammatory responses and enhancing antioxidant defenses. This suggests that Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- could be explored for therapeutic applications in neuroprotection .
Mechanism of Action
The mechanism of action of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares structural homology with several isoquinoline-3-carboxamide derivatives studied in collision-induced dissociation (CID) and mass spectrometric analyses (see Table 1) . Key comparisons include:
Substituent Effects on Physicochemical Properties
- Halogen at Position 1 : The bromine atom in the target compound increases molecular weight (~45 Da) compared to chloro analogs (e.g., compound 1 in ). Bromine’s higher electronegativity and larger atomic radius may enhance lipophilicity and alter electron-withdrawing effects, influencing solubility and metabolic stability.
- Position 7 Substituent: The phenoxy group (OPh) in the target compound contrasts with isopropoxy (O-i-Pr) in analogs (e.g., compound 1). Phenoxy’s aromaticity and bulkiness could reduce solubility in polar solvents but improve binding affinity in hydrophobic environments.
- Hydroxyl at Position 4 : Conserved across analogs, this group likely participates in hydrogen bonding, affecting stability and intermolecular interactions.
Spectroscopic and Dissociation Behavior
- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for ⁷⁹Br/⁸¹Br) distinguishes the target compound’s fragmentation patterns from chloro analogs (3:1 for ³⁵Cl/³⁷Cl). CID studies reveal that halogen type influences gas-phase intermediate stability; bromine’s weaker bond dissociation energy may accelerate fragmentation compared to chlorine .
- Water Adduct Formation : Analogous to compound 5 (carboxylic acid intermediate), the target compound may form reversible water adducts during CID. However, bromine’s electron-withdrawing effects could destabilize such adducts relative to chlorine-substituted intermediates .
Data Table: Structural and Functional Comparison
*Molecular formulas estimated based on substituent differences.
Research Findings and Implications
- Gas-Phase Stability : Bromine’s presence in the target compound may reduce gas-phase stability compared to chloro analogs, as observed in CID studies of related structures .
- Synthetic Challenges : Introducing bromine likely requires distinct halogenation conditions (e.g., N-bromosuccinimide vs. N-chlorosuccinimide), impacting yield and purity.
- Analytical Utility : The compound’s unique mass spectral signature aids in distinguishing it from analogs in anti-doping or pharmacokinetic studies .
Biological Activity
Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- (CAS No. 808116-62-3) is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in cancer and neurological disorders. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula: C18H13BrN2O5
- Molecular Weight: 417.21 g/mol
- CAS Number: 808116-62-3
Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation and apoptosis. It is classified as an enzyme inhibitor and has shown potential in targeting various molecular pathways involved in cancer progression and inflammation.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study explored its effects on breast cancer cell lines, demonstrating that it can inhibit cell proliferation and induce apoptosis through the modulation of apoptotic pathways. The compound's ability to target specific growth factor signaling pathways makes it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
In addition to its anticancer activity, Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- has been studied for its neuroprotective effects. It appears to modulate neurotransmission and reduce neuroinflammation, which is crucial in conditions such as multiple sclerosis and stroke. Its action on ion channels and cytokine signaling suggests a multifaceted role in neuroprotection.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of proliferation in breast cancer | |
| Neuroprotection | Modulation of neurotransmission | |
| Anti-inflammatory | Reduction of cytokine levels |
Case Study: Breast Cancer Cell Lines
A notable study investigated the effect of Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- on MCF-7 breast cancer cells. The results indicated a significant decrease in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c in the cytosol and activation of caspases 9 and 3.
Q & A
Q. Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
